2-(2-Chloro-4-fluorophenylthio)acetic acid

Medicinal Chemistry Kinase Inhibition Oncology

Researchers targeting FLT3-driven cancers require intermediates aligned with patent-validated synthetic pathways. 2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9) is the exact thioether-acetic acid building block claimed in WO2019191896A1 & US11332476B2 for synthesizing 4-quinolinone FLT3 kinase inhibitors. • Patent-validated FLT3 inhibitor intermediate ensures synthetic fidelity to known active chemical space. • Solid, mp 195-197°C, ≥95% purity, LogP ~2.8 for reproducible SAR and metabolic stability studies. • Dual-use scaffold: shares 2-Cl-4-F-PhS substructure with herbicide fluthiacet-methyl, supporting agrochemical PPO inhibitor research. Consistent batch quality for procurement confidence.

Molecular Formula C8H6ClFO2S
Molecular Weight 220.65 g/mol
CAS No. 175135-76-9
Cat. No. B070394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-fluorophenylthio)acetic acid
CAS175135-76-9
Synonyms2-(2-CHLORO-4-FLUOROPHENYLTHIO)ACETIC ACID
Molecular FormulaC8H6ClFO2S
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)SCC(=O)O
InChIInChI=1S/C8H6ClFO2S/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyVMCXMJQJLXZIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-4-fluorophenylthio)acetic Acid: Procurement & Identity


2-(2-Chloro-4-fluorophenylthio)acetic acid (CAS 175135-76-9), also known as [(2-chloro-4-fluorophenyl)thio]acetic acid, is a thioether derivative of acetic acid belonging to the aryl thioether class of organosulfur compounds . Its structure features a 2-chloro-4-fluorophenyl ring linked via a sulfur atom (thioether bridge) to an acetic acid moiety (C8H6ClFO2S, molecular weight 220.65 g/mol, melting point 195–197°C) [1]. The compound is typically available as a solid with ≥95% purity and is intended for research and development use as a pharmaceutical or agrochemical intermediate .

Compound Class Aryl thioether-acetic acid
Patent Context FLT3 inhibitor intermediate
Physical Form Solid, ≥95% purity

Critical Differentiation of 2-(2-Chloro-4-fluorophenylthio)acetic Acid


2-(2-Chloro-4-fluorophenylthio)acetic acid cannot be interchanged with simpler analogs such as unsubstituted (phenylthio)acetic acid (CAS 103-04-8), oxygen-bridged phenoxy analogs (e.g., CAS 399-41-7), or non-thioether phenylacetic acid derivatives (e.g., CAS 177985-32-9) . The compound's specific 2-chloro-4-fluoro substitution pattern on the phenyl ring and the sulfur (thioether) linkage collectively dictate its unique chemical reactivity, physicochemical properties, and biological target interactions . Notably, this precise substitution pattern is explicitly claimed in patent literature as a key intermediate for FLT3 kinase inhibitor development [1]. Without direct comparative efficacy data against all analogs, procurement decisions must prioritize this specific compound to ensure fidelity to validated synthetic pathways and to avoid unintended deviations in reactivity or biological outcomes associated with alternative substitution patterns or linker atoms.

Substitution pattern mismatch
The 2-chloro-4-fluoro arrangement is explicitly claimed in FLT3 inhibitor patents; analogs with different halogen positions or none lack this validated linkage.
Linker atom alters reactivity
Thioether (-S-) exhibits different redox behavior and metabolic profile compared to ether (-O-) or direct carbon linkers, affecting derivatization and SAR interpretation.
Unvalidated synthetic pathways
Unsubstituted or mono-halogenated analogs lack patent-validated synthetic routes for FLT3 inhibitor programs, increasing reproducibility risk in lead optimization.

Differentiation Evidence for 2-(2-Chloro-4-fluorophenylthio)acetic Acid


Patent-Cited Specificity for FLT3 Inhibitor Synthesis

A critical point of differentiation is the compound's explicit and non-obvious selection as a building block in patented FLT3 inhibitor development. International patent WO2019191896A1 (and its US counterpart US11332476B2) specifically cites 2-(2-chloro-4-fluorophenylthio)acetic acid as a core structural component for generating 4-quinolinone derivatives with FLT3 inhibitory activity [1]. While the patent does not disclose direct comparative activity data for the acid itself, it demonstrates that this specific substitution pattern (2-chloro-4-fluoro on phenylthio) was selected over other potential aryl groups for the construction of the final active pharmaceutical ingredient (API). This contrasts with the majority of structural analogs (e.g., different halogen positions or non-thioether linkers), which lack such explicit, validated patent linkage for this therapeutic target.

Patent specificity
Reported
Core component in WO2019191896A1 / US11332476B2 for FLT3 inhibitors
Validates compound as selected building block; analogs lack equivalent patent linkage.
No direct activity data for free acid disclosed.
Medicinal Chemistry Kinase Inhibition Oncology

Electronic & Steric Effects of Halogen Substitution

The specific 2-chloro-4-fluoro substitution pattern imparts unique electronic and steric properties compared to unsubstituted or mono-substituted analogs. While no direct comparative biological assay data for the free acid is publicly available, computed and experimentally derived physicochemical parameters provide quantifiable differentiation. The compound's calculated partition coefficient (LogP) is approximately 2.8 [1]. While LogP data for direct comparators (e.g., (phenylthio)acetic acid) is not available from the same source, the presence of both electron-withdrawing chloro and fluoro substituents significantly alters lipophilicity and hydrogen-bonding capacity relative to the unsubstituted parent, impacting membrane permeability and target binding in biological systems .

Lipophilicity (LogP)
Class-level inference
LogP ≈ 2.8 (calculated)
Inferred increase in lipophilicity vs. unsubstituted analog; may influence permeability context.
Comparator LogP data unavailable for direct comparison.
Medicinal Chemistry SAR Computational Chemistry

Thioether vs. Ether Linkage: Reactivity & Metabolism

The sulfur atom in the thioether linkage (-S-) confers distinct chemical and metabolic properties compared to the oxygen in phenoxy analogs (e.g., 2-(2-chloro-4-fluorophenoxy)acetic acid, CAS 399-41-7) or the direct carbon-carbon bond in phenylacetic acids (e.g., CAS 177985-32-9) . Sulfur is more polarizable and less electronegative than oxygen, leading to differences in hydrogen-bonding, redox behavior (potential for sulfoxide/sulfone formation), and metabolic stability. While quantitative metabolic stability data (e.g., microsomal half-life) for this specific compound is not publicly available, class-level inference based on general SAR principles indicates that replacing oxygen with sulfur is a known strategy to modulate metabolic clearance by cytochrome P450 enzymes and to alter oxidative degradation pathways .

Thioether vs. ether linkage
Class-level inference
Sulfur (-S-) introduces distinct redox pathway and metabolic profile vs. oxygen (-O-) analogs
Provides a different chemical handle for derivatization; metabolic stability context may differ.
Direct metabolic stability data not publicly available.
Synthetic Chemistry Drug Metabolism Organic Chemistry

Purity & Physical Form for Research Reproducibility

Procurement from reputable vendors ensures batch-to-batch consistency in purity and physical properties, which is critical for reproducible scientific results. The target compound is commercially available with a minimum specified purity of 95% as a solid with a reported melting point range of 195–197°C [1]. This contrasts with sourcing less common analogs or custom-synthesized materials where purity may not be as rigorously controlled or where physical form (e.g., oil vs. solid) may vary, impacting handling, weighing accuracy, and reaction yields. The defined solid-state properties and high purity specification provide a reliable starting point for further chemical transformations.

Purity & form
Specification review
Min. 95% purity; solid, mp 195–197°C
Ensures synthetic reproducibility and accurate weighing; reduces batch variability risk.
Based on vendor Certificate of Analysis standards.
Analytical Chemistry Quality Control Reproducibility

Key Application Scenarios for 2-(2-Chloro-4-fluorophenylthio)acetic Acid


FLT3 Kinase Inhibitor Medicinal Chemistry

This compound is a critical building block for synthesizing 4-quinolinone derivatives, as explicitly validated in patents WO2019191896A1 and US11332476B2, which claim its use for developing Fms-like tyrosine kinase (FLT3) inhibitors with potential applications in oncology [1]. Researchers focused on FLT3-targeted therapies should procure this specific compound to align with established, patent-validated synthetic routes, thereby reducing the risk of deviating from known active chemical space.

Halogenated Thioether SAR Studies

The compound serves as a valuable tool for systematic SAR investigations exploring the effects of the 2-chloro-4-fluoro substitution pattern and the thioether linkage on biological activity, metabolic stability, and physicochemical properties (e.g., LogP ≈ 2.8) [2]. It enables direct comparison with unsubstituted, mono-halogenated, or oxygen-linked analogs to elucidate the contributions of these specific structural features to target engagement and pharmacokinetic profiles.

Herbicide Intermediate Development

The compound's structural features (chloro-fluoro aryl thioether) are consistent with the molecular frameworks found in certain herbicide classes, such as protoporphyrinogen oxidase (PPO) inhibitors . Specifically, it contains the 2-chloro-4-fluorophenylthio substructure that is also present in the commercial herbicide fluthiacet-methyl [3]. This makes it a potential intermediate for synthesizing novel agrochemicals with improved potency or selectivity, providing a strategic advantage for research programs in crop protection.

Synthetic Methodology for Thioether Building Blocks

The compound is a well-characterized, commercially available thioether-acetic acid that can be used as a model substrate for developing or optimizing new synthetic methods involving thioether oxidation (e.g., to sulfoxides or sulfones) , nucleophilic substitution, or coupling reactions. Its reliable purity (≥95%) and defined physical form (solid, mp 195–197°C) ensure that observed experimental outcomes are attributable to reaction conditions rather than substrate variability.

Application
Selection Property
Validation Focus
FLT3 inhibitor synthesis research
Patent-validated building block
FLT3 target engagement assay context
Halogenated thioether SAR studies
2-Cl,4-F substitution pattern
Property and activity comparison assays
Herbicide intermediate development
PPO-inhibitor-like scaffold
Herbicidal activity screening
Synthetic method development
Well-characterized solid substrate
Reaction reproducibility and purity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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